molecular formula C27H32N6O3S B2878594 1-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-51-4

1-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2878594
CAS No.: 1111237-51-4
M. Wt: 520.65
Attention: For research use only. Not for human or veterinary use.
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Description

1-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps. One common approach is the nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to dibenzoylacetylene under stirring in acetonitrile at room temperature . This method is efficient and yields the desired product in excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high purity, would apply.

Chemical Reactions Analysis

Types of Reactions

1-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 1-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O3S/c1-16(2)14-32-25(36)21-11-10-20(24(35)29-17(3)4)12-22(21)33-26(32)30-31-27(33)37-15-23(34)28-13-19-8-6-18(5)7-9-19/h6-12,16-17H,13-15H2,1-5H3,(H,28,34)(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHJXXHPMKAOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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